molecular formula C2H6OS<br>(CH3)2SO<br>C2H6OS B021448 Dimethyl sulfoxide CAS No. 103759-08-6

Dimethyl sulfoxide

Cat. No. B021448
M. Wt: 78.14 g/mol
InChI Key: IAZDPXIOMUYVGZ-UHFFFAOYSA-N
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Description

Dimethyl sulfoxide (DMSO) is an organic solvent that is widely used in scientific research. It is a colorless and odorless liquid that is highly polar and has a high boiling point. DMSO is a versatile solvent that can dissolve both polar and nonpolar compounds, making it an essential tool in many scientific fields.

Scientific Research Applications

Molecular Changes and Cellular Processes

DMSO has been shown to induce significant molecular changes in cells, affecting various cellular processes. A study by (Tunçer et al., 2018) revealed that even at low concentrations, DMSO can cause comprehensive alterations in proteins and nucleic acids, impacting gene expression, differentiation, and epigenetic alterations.

Impact on Cell Membranes and Exocytosis

DMSO has been reported to chemically alter cell membranes, influencing cellular activities like exocytosis. (Majdi et al., 2017) found that DMSO can slow down exocytosis and increase the fraction of partial transmitter released, indicating its significant influence on cell membrane chemistry.

Effects on Human Cellular Processes and Epigenetics

A study by (Verheijen et al., 2019) demonstrated that DMSO exposure leads to drastic changes in human cellular processes and the epigenetic landscape, including alterations in microRNAs and genome-wide methylation patterns. This suggests that DMSO is not inert and its use, especially in cryopreservation, should be reconsidered.

Inhibition of Acetylcholinesterase

DMSO has been identified as a mixed-competitive inhibitor of human acetylcholinesterase, an enzyme crucial in Alzheimer's therapeutics. (Kumar & Darreh-Shori, 2017) showed that DMSO can inhibit this enzyme's activity, which is important for interpreting experimental outcomes in drug screening.

Role in Cryobiology and Cryopreservation

DMSO is a key player in cryobiology, primarily used for the cryopreservation of cells and tissues. (Awan et al., 2020) reviewed its effectiveness and toxicity, discussing ways to reduce its toxic effects and considering alternatives for clinical settings.

Application in Organic Chemistry

DMSO is used as a synthon in organic chemistry. According to (Jones-Mensah et al., 2016), it serves as a substrate, building block, or synthon, particularly in synthetic transformations utilizing its molecular fragments.

Influence on Mechanical and Structural Properties of Membranes

DMSO affects the mechanical and structural properties of both synthetic and biological membranes. Research by (Gironi et al., 2020) indicates that DMSO can alter membrane permeability and elasticity, impacting membrane-hosted biological functions.

DMSO as a Reaction Reagent in Synthesis

DMSO's role as a reaction reagent in chemical transformations is highlighted in (Wu & Natte, 2016), where it is used in various procedures, serving as sources of various chemical groups and as an oxidant.

properties

IUPAC Name

methylsulfinylmethane
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InChI

InChI=1S/C2H6OS/c1-4(2)3/h1-2H3
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InChI Key

IAZDPXIOMUYVGZ-UHFFFAOYSA-N
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Canonical SMILES

CS(=O)C
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Molecular Formula

C2H6OS, Array
Record name DIMETHYL SULFOXIDE
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Record name dimethyl sulfoxide
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DSSTOX Substance ID

DTXSID2021735
Record name Dimethyl sulfoxide
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Molecular Weight

78.14 g/mol
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Physical Description

Dimethyl sulfoxide appears as a clear liquid, essentially odorless. Closed cup flash point 192 °F. Vapors are heavier than air. Contact with the skin may cause stinging and burning and lead to an odor of garlic on the breath. An excellent solvent that can transport toxic solutes through the skin. High vapor concentrations may cause headache, dizziness, and sedation., Colorless liquid that is odorless or has a slight odor of sulfur, garlic, or oysters; [CHEMINFO], Liquid, COLOURLESS HYGROSCOPIC LIQUID., colourless liquid with mild cabbage or garlic odour
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Record name Methylsulfinylmethane
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Boiling Point

372 °F at 760 mmHg (NTP, 1992), 189 °C, 189.00 to 190.00 °C. @ 760.00 mm Hg
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Flash Point

203 °F (NTP, 1992), 95 °C (203 °F) (Open cup), 87 °C c.c.
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Soluble in water, Miscible with water, Soluble in ethanol, acetone, ether, carbon tetrachloride, ethyl acetate, Soluble in chloroform and benzene, 1000 mg/mL, Solubility in water: miscible, soluble in oil and alcohol; miscible with water
Record name DIMETHYL SULFOXIDE
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Record name Methylsulfinylmethane
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Density

1.101 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.100 at 20 °C/4 °C, Relative density (water = 1): 1.1, 1.087-1.092
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Vapor Density

2.71 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.71 (Air = 1), Relative vapor density (air = 1): 2.7
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Vapor Pressure

0.42 mmHg at 68 °F (NTP, 1992), 0.61 [mmHg], VP: 0.42 mm at 20 °C, 0.60 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 59.4
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Record name Dimethyl sulfoxide
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Mechanism of Action

The mechanism of dimethyl sulfoxide's actions is not well understood. Dimethyl sulfoxide has demonstrated antioxidant activity in certain biological settings. For example, the cardiovascular protective effect of dimethyl sulfoxide in copper-deficient rats is thought to occur by an antioxidant mechanism. It is also thought that dimethyl sulfoxide's possible anti-inflammatory activity is due to antioxidant action., Thioacetamide (400 mg/kg body weight, i.p.) was administered to rats. After 12 hr the activity of plasma glutamate-oxaloacetate transaminase (GOT) and glutamate-pyruvate transaminase (GPT) was significantly higher than that of the control group, and after 24 hr plasma GOT and GPT activities strongly increased. These results indicated that the necrotic process was initiated at about 12 hr and developed thereafter. By co-administration of dimethyl sulphoxide (DMSO, 18 and 1 hr before, and 8 hr after administration of thioacetamide: each time, 2.5 mL/kg body weight, p.o.), plasma GOT and GPT were significantly decreased and were even comparable to the control group, showing that DMSO totally prevented the necrotic action of thioacetamide. After 12 and 24 hr of thioacetamide administration, the hepatic level of vitamin C, the most sensitive chemical indicator of oxidative stress, decreased significantly, indicating that oxidative stress was significantly enhanced 12 hr after thioacetamide intoxication and thereafter. DMSO totally restored the liver vitamin C level, demonstrating that DMSO effectively ameliorated the oxidative stress caused by thioacetamide, resulting in the prevention of necrosis of the liver. Phosphorylated c-Jun NH(2)-terminal kinase (JNK) significantly increased transiently 12 hr after treatment with thioacetamide. These results indicated that oxidative stress and the activation of JNK took place almost simultaneously. Phosphorylated extracellular signal-related kinase (ERK) 2 was significantly increased 6-12 hr after thioacetamide injection. Phosphorylated p38 MAPK (mitogen activated protein kinase) was significantly decreased 24 hr after administration of thioacetamide. DMSO treatment inhibited the change of these MAPKs by thioacetamide, corresponding with the prevention of the liver necrosis as well as the attenuation of oxidative stress., Previous studies performed in our laboratory indicated that non-toxic concentrations of peroxynitrite nevertheless commit U937 cells to a rapid necrosis that is however prevented by a survival signaling driven by cytosolic phospholipase A(2)-released arachidonic acid. Toxicity was mediated by concentrations of peroxynitrite resulting in H(2)O(2)-dependent inhibition of arachidonic acid release. The present study shows that U937 cells differentiated to monocytes by prolonged exposure to dimethyl sulfoxide are resistant to peroxynitrite because able to respond with enhanced release of arachidonic acid. An additional important observation was that these cells require more arachidonate than the undifferentiated cells to support the survival signaling. The enhanced arachidonic acid release was not associated with changes in cytosolic phospholipase A(2) expression but was rather dependent on the increased responsiveness of the enzyme to calcium-dependent stimulation as well as on reduced mitochondrial formation of H(2)O(2). The latter event was found to be critical, since differentiated and undifferentiated cells were equally sensitive to peroxynitrite when the accumulation of H(2)O(2) was enhanced via depletion of catalase, or addition of a complex III inhibitor. Thus, the strategy selected by the differentiation process to allow monocytes to cope with peroxynitrite appears to involve some specific mechanism preventing the mitochondrial formation of H(2)O(2)., Dimethyl sulfoxide (DMSO) has recently been proposed as an anti-inflammatory and free radical scavenging agent. However, the mechanisms by which DMSO mediates its therapeutic effects are unclear. /This paper/ investigated the capability of DMSO to up-regulate heme oxygenase-1(HO-1) expression, as well as the possible underlying mechanisms in human umbilical vein endothelial cells (HUVECs). DMSO induced HO-1 expression both at the level of mRNA and protein in dose-and time-dependent manners in HUVECs, resulting in increased HO-1 activity. The pharmacological inhibition of cJun-N-terminal kinases (JNKs) blocked the DMSO-induced HO-1 up-regulation, while inhibition of extracellular regulated kinase and p38-MAPK did not block heme oxygenase-1 up-regulation. In addition, the phosphorylation of JNKs was initiated by DMSO, indicating the involvement of this kinase in the observed response. DMSO increased the nuclear translocation of NF-E2-related factor 2 (Nrf2) and enhanced its binding to the anti-oxidant response element. Inhibition of Nrf2 synthesis by small interfering RNA molecules subsequently inhibited HO-1 expression induced by DMSO, indicating DMSO's role in inducing HO-1 expression via Nrf2 activation. Utilizing these findings, the present study identified DMSO as a novel inducer of HO-1 expression and identified the underlying mechanisms involved in this process., Dimethyl sulfoxide (DMSO) is evident to induce apoptosis in certain tumor cells in vitro. However, its apoptotic mechanism remains unexplored in in vivo tumors. This article describes that DMSO, being non-toxic to the normal lymphocytes, up regulated TNFalpha and p53, declined Bcl-2/Bax ratio, activated caspase 9 and PARP-1 cleavage and produced apoptotic pattern of DNA ladder in Dalton's lymphoma (DL) in vivo. This was consistent with the declined expressions of tumor growth supportive glycolytic enzymes; inducible D-fructose-6-phosphate-2-kinase and lactate dehydrogenase-5 in the DL cells. The findings suggest induction of TNFalpha-p53-mitochondrial pathway of apoptosis by DMSO in a non-Hodgkin's lymphoma and support evolving concept of glycolytic inhibition led apoptosis in a tumor cell in vivo.
Record name Dimethyl sulfoxide
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Product Name

Dimethyl Sulfoxide

Color/Form

Colorless liquid, Very hygroscopic liquid

CAS RN

67-68-5
Record name DIMETHYL SULFOXIDE
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Record name Dimethyl sulfoxide
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Record name DIMETHYL SULPHOXIDE
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Melting Point

65.3 °F (NTP, 1992), 18.45 °C, 18.5 °C
Record name DIMETHYL SULFOXIDE
Source CAMEO Chemicals
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Record name Dimethyl sulfoxide
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Record name Dimethyl sulfoxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002151
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Record name DIMETHYL SULPHOXIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0459
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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